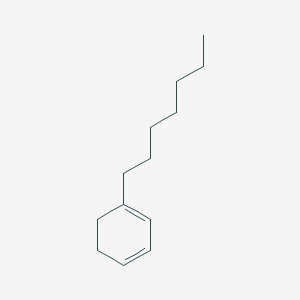
1-Heptylcyclohexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptylcyclohexa-1,3-diene is an organic compound characterized by a cyclohexadiene ring substituted with a heptyl group. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties and reactivity. The presence of the heptyl group adds to its hydrophobic nature, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Heptylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclohexa-1,3-diene with heptyl halides under basic conditions. Another method includes the use of Grignard reagents, where heptyl magnesium bromide reacts with cyclohexa-1,3-diene to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts to enhance the reaction efficiency. The use of continuous flow reactors is also common to maintain consistent reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Heptylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions typically yield cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Epoxides, ketones
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexadienes
Applications De Recherche Scientifique
1-Heptylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Heptylcyclohexa-1,3-diene involves its interaction with various molecular targets. The conjugated diene system allows for participation in cycloaddition reactions, such as the Diels-Alder reaction, which is crucial in forming cyclic compounds. The heptyl group influences the compound’s hydrophobic interactions, affecting its solubility and reactivity in different environments.
Comparaison Avec Des Composés Similaires
Cyclohexa-1,3-diene: A simpler analog without the heptyl group.
1,4-Cyclohexadiene: An isomer with different double bond positions.
Heptylbenzene: A similar compound with a benzene ring instead of a cyclohexadiene ring.
Uniqueness: 1-Heptylcyclohexa-1,3-diene is unique due to the combination of the conjugated diene system and the heptyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable for specialized applications in synthesis and research.
Propriétés
Numéro CAS |
61215-71-2 |
|---|---|
Formule moléculaire |
C13H22 |
Poids moléculaire |
178.31 g/mol |
Nom IUPAC |
1-heptylcyclohexa-1,3-diene |
InChI |
InChI=1S/C13H22/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8,11H,2-5,7,9-10,12H2,1H3 |
Clé InChI |
LXVXYFGIPDWFHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
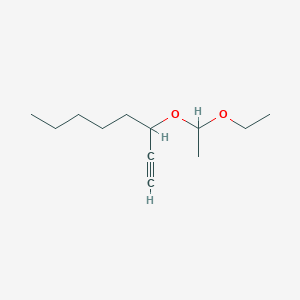

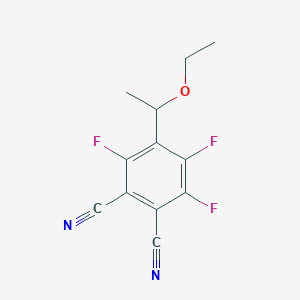


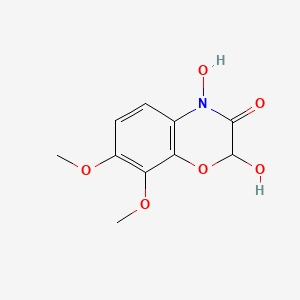

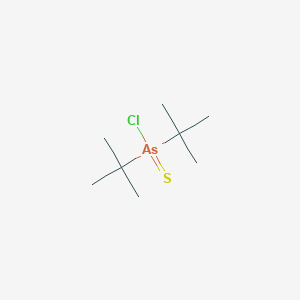
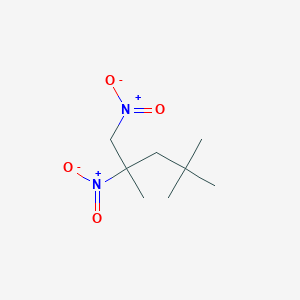
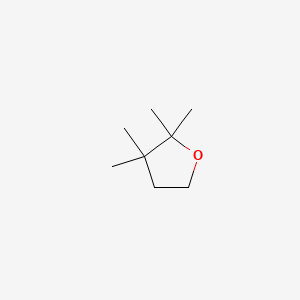
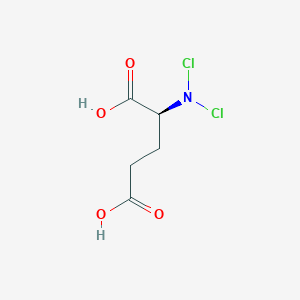
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)

